Chemical structure analysis of 4-Methoxy-2-(methoxymethyl)benzaldehyde
Chemical structure analysis of 4-Methoxy-2-(methoxymethyl)benzaldehyde
An In-depth Technical Guide: Structural Elucidation of 4-Methoxy-2-(methoxymethyl)benzaldehyde: A Multi-Spectroscopic Approach
Introduction
Substituted benzaldehydes are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Their reactivity and biological activity are exquisitely modulated by the nature and position of substituents on the aromatic ring.[2] This guide presents a comprehensive, integrated strategy for the complete structural analysis of a novel substituted benzaldehyde, 4-Methoxy-2-(methoxymethyl)benzaldehyde.
As drug development professionals and researchers, our primary challenge is the unambiguous confirmation of a molecule's identity and purity. A flawed structural assignment can invalidate subsequent biological, toxicological, and mechanistic data. This document, therefore, moves beyond a simple recitation of data. It details the logical and scientific rationale—the causality—behind a multi-pronged analytical workflow. We will demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques function as a self-validating system to definitively elucidate the molecular structure.
Part 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation
The initial step in characterizing any unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass measurement that allows for the calculation of a unique elemental composition.
High-Resolution Mass Spectrometry (HRMS)
For our target molecule, 4-Methoxy-2-(methoxymethyl)benzaldehyde, the expected molecular formula is C₁₀H₁₂O₃. HRMS, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, can distinguish this formula from other isobaric possibilities.
The causality here is fundamental: by measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can leverage the slight mass differences between isotopes (e.g., ¹²C, ¹H, ¹⁶O) to confirm the precise number of each atom present, an accuracy that low-resolution MS cannot achieve.
Fragmentation Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides not only the molecular weight (from the molecular ion peak, [M]⁺) but also a characteristic fragmentation pattern that serves as a structural fingerprint.[3] Based on the proposed structure, we can predict a logical fragmentation cascade initiated by electron ionization (EI). The stability of the benzyl and oxonium ions is the primary driver of the fragmentation pathways.
Predicted Mass Spectrometry Data
| Feature | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Exact Mass | 180.07864 | Calculated for [C₁₀H₁₂O₃] |
| Nominal Mass (m/z) | 180 | Molecular Ion Peak [M]⁺ |
| Key Fragment [M-1]⁺ | 179 | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. |
| Key Fragment [M-31]⁺ | 149 | Loss of a methoxy radical (•OCH₃) from either the aromatic ether or the methoxymethyl group. |
| Key Fragment [M-45]⁺ | 135 | Loss of the methoxymethyl radical (•CH₂OCH₃), a highly indicative fragment. |
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is an exceptionally powerful and rapid technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies.[4]
The analysis rests on identifying key absorptions and correlating them to the expected functionalities: an aldehyde, an aromatic ring, and two distinct ether linkages. Comparing the experimental spectrum to known data for similar structures, such as 4-methoxybenzaldehyde, provides authoritative grounding for these assignments.[5][6]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment & Rationale |
|---|---|---|
| ~2850 & ~2750 | Medium, Sharp | C-H stretch of the aldehyde proton (Fermi doublet), a hallmark of the -CHO group. |
| ~1695 | Strong, Sharp | C=O stretch of the aromatic aldehyde. The conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| ~1600 & ~1480 | Medium-Strong | C=C stretching vibrations within the aromatic ring. |
| ~1250 | Strong | Asymmetric C-O-C stretch of the aryl-alkyl ether (Ar-O-CH₃). |
| ~1100 | Strong | Symmetric C-O-C stretch of the alkyl-alkyl ether (CH₂-O-CH₃). |
| 3000-3100 | Medium | Aromatic C-H stretching. |
| 2830-2980 | Medium | Aliphatic C-H stretching from the two -OCH₃ groups. |
Part 3: Unraveling the Carbon-Hydrogen Framework with NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can piece together the complete molecular puzzle.
Proton (¹H) NMR Spectroscopy
¹H NMR provides four critical pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).
The predicted spectrum for 4-Methoxy-2-(methoxymethyl)benzaldehyde is a direct reflection of its asymmetric substitution pattern. The electron-donating methoxy group and electron-withdrawing aldehyde group exert opposing electronic effects, which, combined with the ortho- and para-positioning of the substituents, creates a distinct and predictable pattern for the aromatic protons.[2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment & Rationale |
|---|---|---|---|
| ~9.95 | 1H | s (singlet) | -CHO : The aldehyde proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group. |
| ~7.55 | 1H | d (doublet) | H-6 : Ortho to the strongly electron-withdrawing aldehyde group, making it the most downfield aromatic proton. |
| ~7.05 | 1H | s (singlet) | H-3 : This proton is between two substituents and is expected to show minimal coupling, appearing as a sharp singlet or a very narrow doublet. |
| ~6.95 | 1H | d (doublet) | H-5 : Ortho to the electron-donating methoxy group, making it relatively upfield. |
| ~4.60 | 2H | s (singlet) | -CH₂OCH₃ : Protons on the benzylic carbon, deshielded by the adjacent aromatic ring and oxygen. |
| ~3.85 | 3H | s (singlet) | Ar-OCH₃ : Protons of the aromatic methoxy group. |
| ~3.40 | 3H | s (singlet) | -CH₂OCH₃ : Protons of the aliphatic methoxy group, the most shielded of all protons. |
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the proton data by defining the electronic environment of each carbon atom. With broadband proton decoupling, each unique carbon appears as a single line, allowing for a direct count of non-equivalent carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment & Rationale |
|---|---|
| ~191.5 | C=O : Aldehyde carbonyl carbon, characteristically downfield. |
| ~163.0 | C-4 : Aromatic carbon attached to the -OCH₃ group, significantly deshielded by the oxygen. |
| ~142.0 | C-2 : Aromatic carbon attached to the -CH₂OCH₃ group. |
| ~133.0 | C-6 : Aromatic CH carbon ortho to the aldehyde. |
| ~128.0 | C-1 : Quaternary aromatic carbon to which the aldehyde is attached. |
| ~118.0 | C-5 : Aromatic CH carbon meta to the aldehyde. |
| ~112.0 | C-3 : Aromatic CH carbon ortho to the methoxy group. |
| ~72.0 | -CH₂OCH₃ : Benzylic carbon, deshielded by the ring and oxygen. |
| ~58.0 | -CH₂OCH₃ : Aliphatic methoxy carbon. |
| ~55.5 | Ar-OCH₃ : Aromatic methoxy carbon. |
Part 4: Definitive Connectivity Proof with 2D NMR
While 1D NMR provides a robust hypothesis for the structure, two-dimensional (2D) NMR experiments provide the definitive, unambiguous proof of atomic connectivity. These experiments correlate nuclei through bonds, leaving no room for interpretation.
Key 2D NMR Correlations
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). The key expected correlation would be between the aromatic protons at H-5 and H-6, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to assign all protonated carbons in the ¹³C spectrum based on the already-assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the different fragments of the molecule.
Mandatory Visualization: HMBC Connectivity
The following diagram illustrates the key HMBC correlations (shown as curved arrows from proton to carbon) that would irrefutably confirm the substitution pattern of 4-Methoxy-2-(methoxymethyl)benzaldehyde.
Caption: Integrated workflow for spectroscopic structure elucidation.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). [7]3. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range from m/z 40 to 450.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: No preparation is needed for the Attenuated Total Reflectance (ATR) technique. Place a small amount of the liquid or solid sample directly on the ATR crystal (e.g., diamond). [4]2. Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. [8]Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Spectral Width: -10 to 220 ppm.
-
-
2D NMR Acquisition: Utilize standard, manufacturer-provided pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition and processing parameters as needed.
Conclusion
The structural elucidation of a novel molecule like 4-Methoxy-2-(methoxymethyl)benzaldehyde is a systematic process of hypothesis generation and validation. Mass spectrometry provides the foundational molecular formula, while FT-IR spectroscopy identifies the key chemical actors—the functional groups. It is, however, the comprehensive application of 1D and 2D NMR spectroscopy that provides the irrefutable evidence of the atomic arrangement, revealing the precise connectivity and substitution pattern on the aromatic ring. By integrating these techniques, researchers and drug development professionals can establish a molecule's structure with the highest degree of scientific confidence, ensuring the integrity of all subsequent research.
References
-
RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Rsc.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]
-
CogniFit. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]
-
University of North Carolina. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2007, September 7). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],.... Retrieved from [Link]
-
Chegg.com. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]
-
ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methoxymethyl)benzaldehyde. Retrieved from [Link]
